2-(Pyridin-3-yl)oxolane-3-carboxylic acid
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Overview
Description
2-(Pyridin-3-yl)oxolane-3-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₁₁NO₃ It features a pyridine ring attached to an oxolane ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)oxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with oxirane compounds, followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in a continuous process. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The pyridine ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce pyridine alcohols or amines.
Scientific Research Applications
2-(Pyridin-3-yl)oxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 2-(Pyridin-3-yl)oxolane-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the oxolane and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)oxolane-3-carboxylic acid
- 2-(Pyridin-4-yl)oxolane-3-carboxylic acid
- 2-(Pyridin-3-yl)oxane-3-carboxylic acid
Uniqueness
2-(Pyridin-3-yl)oxolane-3-carboxylic acid is unique due to the specific positioning of the pyridine ring and the oxolane ring, which influences its chemical reactivity and biological activity. The presence of the carboxylic acid group further enhances its potential for forming hydrogen bonds, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-pyridin-3-yloxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-5-14-9(8)7-2-1-4-11-6-7/h1-2,4,6,8-9H,3,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSTUVUVNZQLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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